molecular formula C21H28N2O6S2 B13646311 N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate

Cat. No.: B13646311
M. Wt: 468.6 g/mol
InChI Key: QWCDJOBXFKHRJN-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate: is a compound that combines two distinct chemical entities: N-(benzenesulfonyl)benzenesulfonamide and tert-butyl pyrrolidine-2-carboxylate. These compounds are known for their applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • N-(benzenesulfonyl)benzenesulfonamide

      Synthesis: This compound can be synthesized through the reaction of benzenesulfonyl chloride with benzenesulfonamide in the presence of a base such as triethylamine.

      Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane, and the product is purified using column chromatography.

  • tert-butyl pyrrolidine-2-carboxylate

      Synthesis: This compound is synthesized by reacting pyrrolidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide.

      Reaction Conditions: The reaction is carried out in an aqueous-organic solvent mixture, and the product is isolated by extraction and recrystallization.

Industrial Production Methods

Industrial production methods for these compounds involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate: can be compared with other similar compounds:

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2.C9H17NO2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-9(2,3)12-8(11)7-5-4-6-10-7/h1-10,13H;7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCDJOBXFKHRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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